molecular formula C14H17FN2S B12239915 2-[3-(Fluoromethyl)piperidin-1-yl]-4-methyl-1,3-benzothiazole

2-[3-(Fluoromethyl)piperidin-1-yl]-4-methyl-1,3-benzothiazole

Cat. No.: B12239915
M. Wt: 264.36 g/mol
InChI Key: UKEDBQDSMZJCCZ-UHFFFAOYSA-N
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Description

2-[3-(Fluoromethyl)piperidin-1-yl]-4-methyl-1,3-benzothiazole is a synthetic organic compound that features a piperidine ring, a fluoromethyl group, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Fluoromethyl)piperidin-1-yl]-4-methyl-1,3-benzothiazole typically involves multiple steps, starting from commercially available precursors

    Synthesis of Piperidine Derivative: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of Fluoromethyl Group: The fluoromethyl group can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Formation of Benzothiazole Ring: The benzothiazole ring can be formed through cyclization reactions involving ortho-aminothiophenol and appropriate carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Fluoromethyl)piperidin-1-yl]-4-methyl-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[3-(Fluoromethyl)piperidin-1-yl]-4-methyl-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[3-(Fluoromethyl)piperidin-1-yl]-4-methyl-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, while the benzothiazole ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine
  • 2-(3-(Fluoromethyl)piperidin-1-yl)ethan-1-amine

Uniqueness

2-[3-(Fluoromethyl)piperidin-1-yl]-4-methyl-1,3-benzothiazole is unique due to the presence of both the fluoromethyl group and the benzothiazole ring, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity, stability, and potential bioactivity compared to similar compounds.

Properties

Molecular Formula

C14H17FN2S

Molecular Weight

264.36 g/mol

IUPAC Name

2-[3-(fluoromethyl)piperidin-1-yl]-4-methyl-1,3-benzothiazole

InChI

InChI=1S/C14H17FN2S/c1-10-4-2-6-12-13(10)16-14(18-12)17-7-3-5-11(8-15)9-17/h2,4,6,11H,3,5,7-9H2,1H3

InChI Key

UKEDBQDSMZJCCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCCC(C3)CF

Origin of Product

United States

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